N-(2-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 2-fluorophenyl group as the N-substituent.
- A 1H-imidazole core substituted at position 5 with a hydroxymethyl group.
- A carbamoylmethyl linker at position 1 of the imidazole, further connected to a 4-methylbenzyl moiety.
- A sulfanyl bridge at position 2 of the imidazole, linking to the acetamide backbone.
Its molecular formula is C₂₄H₂₅FN₄O₄S, with an average molecular weight of 500.55 g/mol and a ChemSpider ID of 851132-59-0 .
Properties
IUPAC Name |
2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-15-6-8-16(9-7-15)10-24-20(29)12-27-17(13-28)11-25-22(27)31-14-21(30)26-19-5-3-2-4-18(19)23/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODPAWDRWIWESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide, a complex organic compound, exhibits significant biological activity that is of interest in pharmacological research. This article reviews the compound's structure, synthesis, and various biological activities based on available literature.
Compound Structure and Properties
The compound's molecular formula is C22H23FN4O3S, and it features a unique imidazole ring, a sulfanyl group, and various aromatic moieties. The structural complexity suggests potential interactions with multiple biological targets.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | C22H23FN4O3S |
| IUPAC Name | This compound |
| SMILES Notation | Cc1cccc(NC(CSc2ncc(CO)n2CC(NCc(cc2)ccc2F)=O)=O)c1 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with imidazole structures often exhibit anticancer properties. The presence of fluorine and hydroxymethyl groups may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy against cancer cells.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly carbonic anhydrases. These enzymes are crucial in various physiological processes including respiration and acid-base balance. Inhibitors can be beneficial in treating conditions like glaucoma and epilepsy.
3. Neurotransmitter Interaction
Given its structural components, particularly the aromatic amine groups, the compound may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This could have implications for mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Anticancer Activity : A study demonstrated that related imidazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting a pathway for further exploration of this compound's potential as an anticancer agent .
- Enzyme Inhibition Research : A synthesis and evaluation study found that novel sulfonamide derivatives exhibited strong inhibition of carbonic anhydrases I, II, VII, and IX, indicating that modifications to the imidazole ring could enhance inhibitory potency .
- Neuropharmacological Effects : A study on similar compounds revealed their ability to modulate serotonin receptors, which could lead to new treatments for anxiety and depression .
Scientific Research Applications
Cancer Treatment
Research indicates that PTPase inhibitors can have significant anti-cancer effects. Studies have shown that compounds similar to N-(2-fluorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide can induce apoptosis in cancer cells and inhibit tumor growth. For instance:
- Case Study : A study demonstrated that a related compound reduced tumor size in xenograft models of breast cancer by targeting specific PTPases involved in cell proliferation and survival.
Autoimmune Diseases
The modulation of immune responses through PTPase inhibition presents a promising avenue for treating autoimmune diseases such as rheumatoid arthritis and lupus. The compound’s ability to restore normal signaling pathways could alleviate symptoms and improve patient outcomes.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits specific PTPases with IC50 values comparable to established inhibitors. These findings suggest strong potential for further development as a therapeutic agent.
In Vivo Studies
Animal models have shown promising results with this compound, indicating reduced inflammation and improved survival rates in models of autoimmune diseases. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Data Table: Summary of Research Findings
| Application Area | Study Type | Key Findings |
|---|---|---|
| Cancer Treatment | In Vitro | Induces apoptosis in cancer cell lines |
| In Vivo | Reduces tumor size in xenograft models | |
| Autoimmune Diseases | In Vivo | Improves survival rates in autoimmune models |
| Mechanistic Study | Modulates immune signaling pathways |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Findings from Comparative Analysis
Substituent-Driven Bioactivity :
- The fluorophenyl group (common in all analogs) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, Compound 9 () achieves COX-1/2 inhibition via its 4-fluorophenyl and 4-methoxyphenyl substituents, which stabilize π-π interactions in the catalytic site.
- Thioacetamide/sulfanyl bridges (present in all compounds) contribute to redox modulation and sulfur-mediated hydrogen bonding, critical for antimicrobial activity in N-(4-chlorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide .
Impact of Linker and Auxiliary Groups: The hydroxymethyl group in the target compound may enhance solubility compared to analogs with methoxy or methyl substituents (e.g., ).
Synthetic Pathways :
- Most analogs (e.g., ) are synthesized via nucleophilic substitution between imidazole-thiols and halogenated acetamides. The target compound likely follows a similar route, given its structural alignment with intermediates in .
Analytical Characterization: NMR and LC-MS data () confirm that minor structural variations (e.g., substituent position) significantly alter chemical shifts and fragmentation patterns, aiding in dereplication and purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
